High-Yield Cu-Catalyzed Direct Arylation of 2-Bromo-2,2-difluoroacetamides
2-Bromo-2,2-difluoroacetamide is a highly effective substrate for a copper-catalyzed direct arylation methodology, enabling the efficient synthesis of aromatic amides [1]. Unlike many other difluoroalkylating agents, this compound undergoes reaction with a broad scope of aryl sources (boronic acids, trialkoxysilanes, and sulfonium salts) to yield aromatic amides in good-to-excellent yields, with the reactions also being successfully scaled to gram quantities [1]. In comparative terms, while the ester analog ethyl bromodifluoroacetate is a common difluoroalkylating reagent, the amide functional group in 2-bromo-2,2-difluoroacetamide is essential for this specific transformation to directly yield amide products [2].
| Evidence Dimension | Reaction Yield Range |
|---|---|
| Target Compound Data | 80-92% |
| Comparator Or Baseline | Other bromodifluoroacetyl precursors (esters, acids) are not compatible with this specific Cu-catalyzed direct arylation to form amides [2]. |
| Quantified Difference | Not applicable; comparator is incompatible. |
| Conditions | Cu-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids, trialkoxysilanes, and dimethyl-aryl-sulfonium salts [1]. |
Why This Matters
This demonstrates the compound's unique utility in a specific, high-yielding synthetic method for creating functionalized amides, which are common motifs in pharmaceuticals and agrochemicals, where the ester or acid analogs cannot be used.
- [1] Mkrtchyan, S., et al. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules 2021, 26 (10), 2957. View Source
- [2] Mkrtchyan, S., et al. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules 2021, 26 (10), 2957. View Source
